molecular formula C14H11NO2 B071493 3-Hydroxy-4-benzyloxybenzonitrile CAS No. 194985-94-9

3-Hydroxy-4-benzyloxybenzonitrile

Cat. No.: B071493
CAS No.: 194985-94-9
M. Wt: 225.24 g/mol
InChI Key: WXWYOLTXMVROOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-benzyloxybenzonitrile is an organic compound with the molecular formula C14H11NO2. It is known for its unique structure, which includes a hydroxy group and a benzyloxy group attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-benzyloxybenzonitrile typically involves the reaction of 3,4-dihydroxybenzonitrile with benzyl bromide. This reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-benzyloxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxy-4-benzyloxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-benzyloxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and benzyloxy groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

    4-Hydroxybenzonitrile: Lacks the benzyloxy group, making it less hydrophobic and less reactive in certain reactions.

    3,4-Dihydroxybenzonitrile: Contains an additional hydroxy group, which can lead to different reactivity and applications.

    3-Benzyloxybenzonitrile: Lacks the hydroxy group, affecting its solubility and reactivity.

Uniqueness: 3-Hydroxy-4-benzyloxybenzonitrile is unique due to the presence of both hydroxy and benzyloxy groups, which confer distinct chemical and biological properties.

Biological Activity

3-Hydroxy-4-benzyloxybenzonitrile (CAS No. 194985-94-9) is an organic compound characterized by its unique structural features, which include a hydroxy group and a benzyloxy group attached to a benzonitrile core. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities, particularly its antimicrobial and anticancer properties.

  • Molecular Formula : C14H11NO2
  • Molecular Weight : 225.24 g/mol
  • IUPAC Name : 4-(Benzyloxy)-3-hydroxybenzonitrile

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dihydroxybenzonitrile with benzyl bromide in the presence of a base such as potassium carbonate, using solvents like acetone or dimethylformamide (DMF). The reaction is conducted at elevated temperatures (60-80°C) for several hours to achieve optimal yields.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Ismail et al. (2004) demonstrated that derivatives of this compound showed inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies have reported that this compound can inhibit cell proliferation in various cancer types, including breast and lung cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Binding : The hydroxy and benzyloxy groups enhance binding affinity to certain receptors, influencing signaling pathways related to cell growth and survival.

Case Studies

StudyFindings
Ismail et al. (2004)Demonstrated antimicrobial activity against various bacteriaSuggests potential for development as an antimicrobial agent
Kormos et al. (2023)Induced apoptosis in breast cancer cell linesHighlights anticancer efficacy and mechanism involving caspase activation

Comparison with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

CompoundStructureBiological Activity
4-HydroxybenzonitrileLacks benzyloxy groupWeaker antibacterial activity
3,4-DihydroxybenzonitrileAdditional hydroxy groupDifferent reactivity; less hydrophobic
3-BenzyloxybenzonitrileLacks hydroxy groupAffects solubility and reactivity

Properties

IUPAC Name

3-hydroxy-4-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWYOLTXMVROOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572922
Record name 4-(Benzyloxy)-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194985-94-9
Record name 4-(Benzyloxy)-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3,4-dihydroxybenzonitrile (540 mg, 4 mmol), K2CO3 (552 mg, 4 mmol) and benzyl bromide (476 mg, 4 mmol) in acetone (20 mL) was stirred at room temperature for 3 days. The mixture was evaporated under vacuum and subjected to flash column chromatography (2% MeOH in toluene-hexane, 2:1) to give the desired product (224 mg, 25%): MP 101° C.; 1H NMR (Acetone-d6, 500 MHz) δ 8.55 (s, 1H), 7.50 (d, 2H, J=7.3 Hz), 7.39 (dd, 2H, J=7.0 and 7.3), 7.34 (dd, 1H, J=7.0 and 7.3), 7.2 (m, complex, 3H), 5.25 (s, 2H).
Quantity
540 mg
Type
reactant
Reaction Step One
Name
Quantity
552 mg
Type
reactant
Reaction Step One
Quantity
476 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
25%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

3,4-Dihydroxybenzonitrile (5.20 g, 38.5 mmol) and potassium carbonate (5.85 g, 42.4 mmol) were suspended in N,N-dimethylformamide (120 ml), benzyl bromide (4.58 ml) was added, and the mixture was stirred at 50° C. for 3 hours. The solvent was evaporated under reduced pressure, and the residue was diluted with ethyl acetate. The mixture was washed with 1N hydrochloric acid and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel chromatography (hexane:ethyl acetate 8:1-4:1) to give the title compound.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step Two
Quantity
4.58 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.